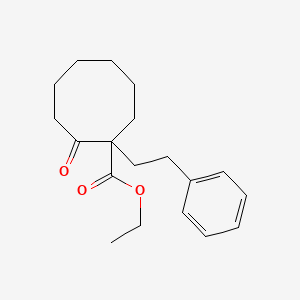
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl ester, and an amino acid derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the tert-butyl ester: The carboxylic acid group is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Methylation: The other carboxylic acid group is methylated using methyl iodide and a base such as potassium carbonate.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Aspartic acid 4-tert-butyl 1-methyl ester hydrochloride: A similar compound with a tert-butyl ester and a methyl ester group.
4-tert-butyl 1-methyl 2-aminobutanedioate hydrochloride: Another related compound with similar structural features.
Uniqueness
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
4-O-tert-butyl 1-O-methyl (3S)-2-amino-3-phenylbutanedioate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)11(12(16)14(18)19-4)10-8-6-5-7-9-10/h5-9,11-12H,16H2,1-4H3/t11-,12?/m0/s1 |
Clé InChI |
XPOARDCXSNISMV-PXYINDEMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)C(C(=O)OC)N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)C(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


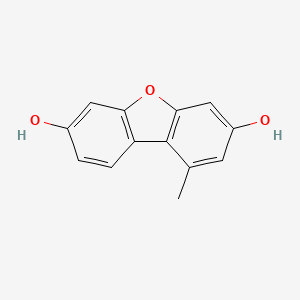

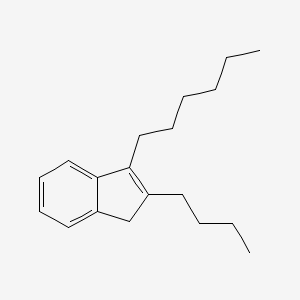
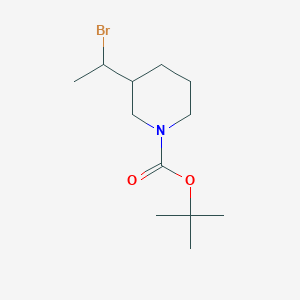
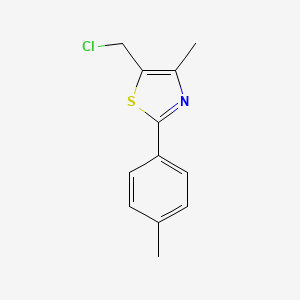

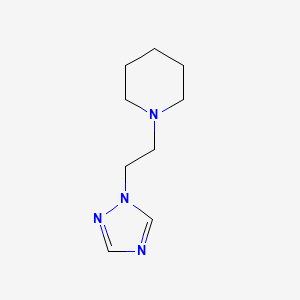

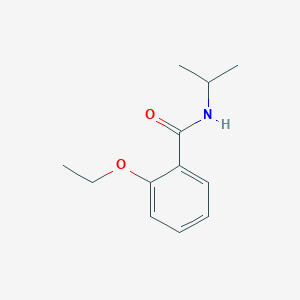
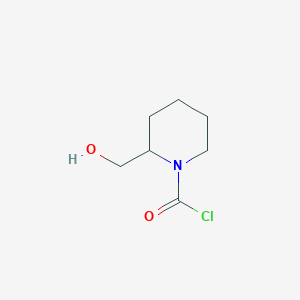
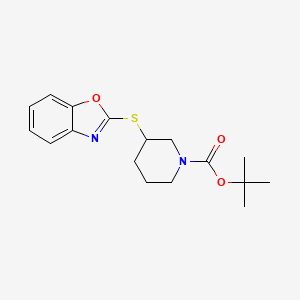

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
